molecular formula C18H17N3O B5860511 8,8-Dimethyl-3-phenyl-7,9-dihydropyrazolo[1,5-a]quinazolin-6-one

8,8-Dimethyl-3-phenyl-7,9-dihydropyrazolo[1,5-a]quinazolin-6-one

Cat. No.: B5860511
M. Wt: 291.3 g/mol
InChI Key: COAMUOSTBBHBBT-UHFFFAOYSA-N
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Description

8,8-Dimethyl-3-phenyl-7,9-dihydropyrazolo[1,5-a]quinazolin-6-one is a heterocyclic compound that belongs to the class of pyrazoloquinazolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinazoline ring. The presence of the dimethyl and phenyl groups adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-dimethyl-3-phenyl-7,9-dihydropyrazolo[1,5-a]quinazolin-6-one can be achieved through a multi-step process. One efficient and environment-friendly method involves the condensation of aminopyrazole with formylated dimedone in the presence of potassium hydrogen sulfate (KHSO₄) under ultrasonic irradiation. This reaction proceeds cleanly, giving excellent yields with a short reaction time .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the described synthetic route can be scaled up for industrial applications. The use of ultrasonic irradiation and environmentally friendly reagents makes this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

8,8-Dimethyl-3-phenyl-7,9-dihydropyrazolo[1,5-a]quinazolin-6-one undergoes various chemical reactions, including:

    Condensation Reactions: The formation of the compound itself involves a condensation reaction between aminopyrazole and formylated dimedone.

    Substitution Reactions: The compound can undergo substitution reactions, particularly at the phenyl and dimethyl groups.

Common Reagents and Conditions

    Condensation: Potassium hydrogen sulfate (KHSO₄) and ultrasonic irradiation are commonly used.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major product formed from the condensation reaction is this compound itself. Substitution reactions can yield a variety of derivatives with different functional groups attached to the phenyl or dimethyl groups.

Scientific Research Applications

8,8-Dimethyl-3-phenyl-7,9-dihydropyrazolo[1,5-a]quinazolin-6-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The exact mechanism of action of 8,8-dimethyl-3-phenyl-7,9-dihydropyrazolo[1,5-a]quinazolin-6-one is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, potentially inhibiting or activating specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazole ring fused to a pyrimidine ring and have various biological activities.

    Quinazolines: Compounds with a quinazoline core structure, known for their medicinal properties, including kinase inhibition.

Uniqueness

8,8-Dimethyl-3-phenyl-7,9-dihydropyrazolo[1,5-a]quinazolin-6-one is unique due to its specific substitution pattern and the combination of pyrazole and quinazoline rings. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

8,8-dimethyl-3-phenyl-7,9-dihydropyrazolo[1,5-a]quinazolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-18(2)8-15-14(16(22)9-18)10-19-17-13(11-20-21(15)17)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAMUOSTBBHBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=NC3=C(C=NN23)C4=CC=CC=C4)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8,8-Dimethyl-3-phenyl-7,9-dihydropyrazolo[1,5-a]quinazolin-6-one
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8,8-Dimethyl-3-phenyl-7,9-dihydropyrazolo[1,5-a]quinazolin-6-one
Reactant of Route 3
8,8-Dimethyl-3-phenyl-7,9-dihydropyrazolo[1,5-a]quinazolin-6-one
Reactant of Route 4
8,8-Dimethyl-3-phenyl-7,9-dihydropyrazolo[1,5-a]quinazolin-6-one
Reactant of Route 5
8,8-Dimethyl-3-phenyl-7,9-dihydropyrazolo[1,5-a]quinazolin-6-one
Reactant of Route 6
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8,8-Dimethyl-3-phenyl-7,9-dihydropyrazolo[1,5-a]quinazolin-6-one

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